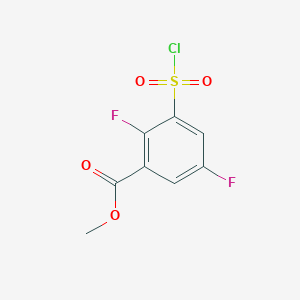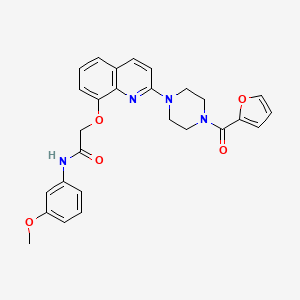
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the quinoline ring, piperazine moiety, and methoxyphenyl group are present in the compounds discussed in the papers and are known to contribute to biological activity, particularly against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions that are efficient and atom-economical. For instance, the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a compound with a similar methoxyphenyl and quinoline structure, was achieved through a telescoped multicomponent reaction involving 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid. This process included an initial interaction of starting materials in MeCN followed by intramolecular cyclization in refluxing acetic acid . Such methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds features distinct conformational and dihedral angle characteristics. For example, in tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the quinoline ring system forms specific dihedral angles with the pyrimidine ring, indicating a level of structural rigidity and spatial orientation that could be relevant for the binding to biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the functional groups present in this compound would likely undergo similar interactions. The presence of a furan-2-carbonyl group could potentially be involved in nucleophilic substitution reactions, while the acetamide moiety might participate in condensation reactions. The quinoline and piperazine rings could be involved in electrophilic aromatic substitution and alkylation reactions, respectively .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can provide insights. For example, the presence of hydrogen bond donors and acceptors in the molecule, such as the C-H of the methoxy group and the oxygen atoms, could influence solubility and crystallinity. The molecular weight, polarity, and presence of aromatic systems are likely to affect the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .
Applications De Recherche Scientifique
Molecular Structure and Coordination
Research on similar amide derivatives has highlighted their unique molecular structures and the potential for coordination with various ions. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a structurally related compound, have demonstrated the formation of a tweezer-like geometry in its protonated perchlorate salt, leading to a channel-like structure through weak interactions. This suggests potential applications in molecular recognition and self-assembly processes in materials science (Kalita & Baruah, 2010).
Synthetic Pathways and Pharmacological Potential
Another related compound, 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been synthesized and its antidepressant and antianxiety activities have been explored. This demonstrates the potential pharmacological applications of structurally similar compounds, hinting at possible therapeutic uses for the compound (Kumar et al., 2017).
Antimicrobial Activities
Research involving terazosin hydrochloride derivatives, including compounds with furan-2-carbonyl piperazine structures, has shown significant antibacterial activity against various bacteria. This suggests the potential antimicrobial applications of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(3-methoxyphenyl)acetamide, which could be explored further for developing new antibacterial agents (Kumar, Kumar, & Mazumdar, 2021).
Propriétés
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-34-21-7-3-6-20(17-21)28-25(32)18-36-22-8-2-5-19-10-11-24(29-26(19)22)30-12-14-31(15-13-30)27(33)23-9-4-16-35-23/h2-11,16-17H,12-15,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTCIYFHQBNDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

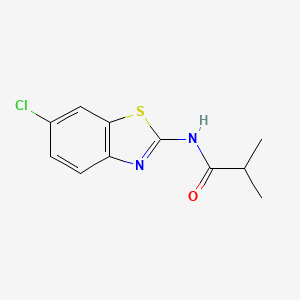
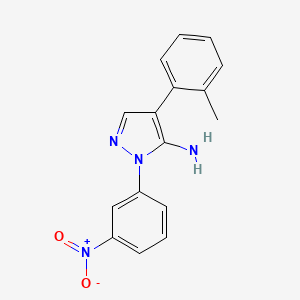
![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)
![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)
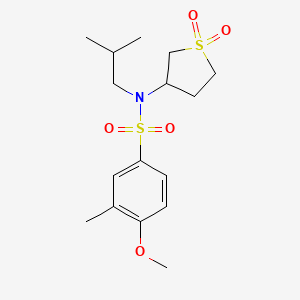
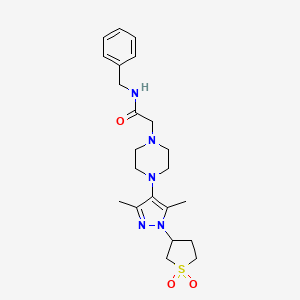

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)
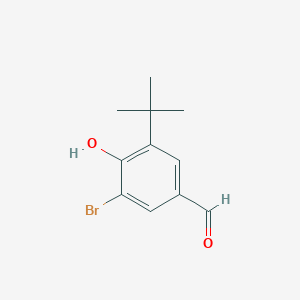
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)
